Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate
Overview
Description
Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate is a chemical compound with the IUPAC name ethyl 3- [4- (trifluoromethyl)phenyl]propanoate . It has a molecular weight of 246.23 . The InChI code for this compound is 1S/C12H13F3O2/c1-2-17-11 (16)8-5-9-3-6-10 (7-4-9)12 (13,14)15/h3-4,6-7H,2,5,8H2,1H3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C12H13F3O2/c1-2-17-11 (16)8-5-9-3-6-10 (7-4-9)12 (13,14)15/h3-4,6-7H,2,5,8H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 246.23 . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis of Novel Compounds
- Synthesis of Imidazo[1,2-a]pyrimidine Compounds: Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate plays a role in the preparation of novel imidazo[1,2-a]pyrimidine compounds, useful in various chemical and pharmaceutical contexts (Liu, 2013).
Characterization of Polymorphic Forms
- Spectroscopic and Diffractometric Study: A variant of this compound hydrochloride has been characterized using techniques like spectroscopy and diffractometry, highlighting the challenges in analyzing such compounds (Vogt et al., 2013).
Synthesis of Specific Derivatives
- Short Synthesis of Ethyl 3‐(3‐Aminophenyl)Propanoate: A short and effective synthesis method for producing ethyl 3‐(3‐aminophenyl)propanoate highlights the chemical versatility of related compounds (Nagel et al., 2011).
Insights into Binding with Human Serum Albumin
- Binding of Thiosemicarbazone Derivatives: Studies involving thiosemicarbazone derivatives, which share structural similarities with this compound, provide insights into binding characteristics with human serum albumin, relevant for pharmacokinetic mechanisms (Karthikeyan et al., 2016).
Synthesis of Enantiomerically Enriched Compounds
- Enantiomerically Enriched Propargyl Silanes: Research involving the reduction of similar compounds has led to the synthesis of enantiomerically enriched propargyl silanes, important in stereo-specific chemical synthesis (Fleming & Mwaniki, 1998).
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-[4-(trifluoromethyl)phenyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c1-2-17-11(16)8-5-9-3-6-10(7-4-9)12(13,14)15/h3-4,6-7H,2,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYYOYXGHUFTLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474481 | |
Record name | Ethyl 3-[4-(trifluoromethyl)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82989-27-3 | |
Record name | Ethyl 3-[4-(trifluoromethyl)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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